N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Description
N-[4-(Benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a benzamide derivative characterized by a benzyloxy-substituted phenyl group and a pyrazine ring bearing a morpholine moiety. The compound’s structure combines a benzamide core with a pyrazinyloxy linker, which is functionalized with a morpholine group. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, is often incorporated to enhance solubility and modulate pharmacokinetic properties. The benzyloxy group at the 4-position of the phenyl ring may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
4-(3-morpholin-4-ylpyrazin-2-yl)oxy-N-(4-phenylmethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c33-27(31-23-8-12-24(13-9-23)35-20-21-4-2-1-3-5-21)22-6-10-25(11-7-22)36-28-26(29-14-15-30-28)32-16-18-34-19-17-32/h1-15H,16-20H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMILCCBHPAAAOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(benzyloxy)aniline: This intermediate is synthesized by reacting 4-nitrophenol with benzyl bromide in the presence of a base, followed by reduction of the nitro group to an amine.
Formation of 4-(benzyloxy)phenyl isocyanate: The aniline intermediate is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.
Coupling with 3-(morpholin-4-yl)pyrazine-2-ol: The isocyanate is reacted with 3-(morpholin-4-yl)pyrazine-2-ol to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group in the intermediate stages can be reduced to an amine.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while reduction of the nitro group would yield an amine.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Replacement of the benzyloxy group with electron-donating groups (e.g., 3,4-dimethoxybenzyl in ) reduces lipophilicity (lower ClogP) compared to the target compound. Conversely, a trifluoromethyl group (as in ) increases electronegativity and metabolic stability.
- Linker Modifications : Analogs with ethoxy-morpholine linkers () demonstrate how spacer length influences conformational flexibility and bioactivity.
Physicochemical Properties and Spectral Data
- IR Spectroscopy : Morpholine-containing benzamides exhibit νC-O and νN-H stretches near 1240–1255 cm⁻¹ and 3150–3414 cm⁻¹, respectively .
- 1H-NMR : The benzyloxy proton typically resonates at δ 5.0–5.2 ppm, while morpholine protons appear as multiplets near δ 3.6–3.8 ppm .
- LogP Predictions : The target compound’s LogP is estimated at ~3.5 (similar to ), whereas the trifluoromethyl analog () has a higher LogP (~4.2) due to increased hydrophobicity.
Example Route for Target Compound :
Step 1: Synthesis of 4-(benzyloxy)aniline via benzylation of 4-aminophenol.
Step 2 : Preparation of 4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid through SNAr reaction of 2-chloropyrazine with morpholine, followed by coupling to 4-hydroxybenzoic acid.
Step 3 : Amide coupling using EDCI/HOBt to link the benzoic acid derivative with 4-(benzyloxy)aniline .
Biological Activity
N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its structural characteristics, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 450.5 g/mol. The compound features a complex structure that includes:
- Benzyloxy group : Enhances lipophilicity and potential cellular uptake.
- Morpholine ring : Often associated with improved pharmacokinetic properties.
- Pyrazine moiety : May contribute to biological activity through interaction with various targets.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that derivatives of benzamides can inhibit the enzyme ADP-ribosyltransferase ARTD10, which is implicated in various signaling pathways affecting cell survival and proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|
| This compound | ARTD10 | TBD | Inhibition of cell death induced by ARTD10 |
| Compound 32 (similar structure) | ARTD10 | 230 | Rescue of HeLa cells from ARTD10-induced death |
| OUL35 (related compound) | ARTD10 | 330 | Selective inhibition |
Case Studies
- Inhibition of ARTD10 : A study evaluated various benzamide derivatives, highlighting the significant inhibitory effects on ARTD10. The results indicated that modifications in the linker region between aromatic rings could enhance potency and selectivity against this target, suggesting a structure-activity relationship crucial for drug design .
- Cell Viability Assays : In vitro assays using HeLa cells demonstrated that compounds with similar structures to this compound could effectively rescue cells from apoptosis induced by overexpressed ARTD10, indicating potential therapeutic applications in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
